1-Penten-3-OL

Description

Contextualization within Alkenol Chemistry

1-Penten-3-ol is an organic compound classified within the alkenol class. ontosight.ai Alkenols, also known as unsaturated alcohols, are characterized by a molecular structure that contains both a hydroxyl (-OH) functional group, typical of alcohols, and at least one carbon-carbon double bond, characteristic of alkenes. ontosight.ai this compound is specifically a secondary alcohol, where the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. foodb.ca

The dual functionality of this compound dictates its chemical reactivity, making it a versatile molecule in organic synthesis. ontosight.ai It can undergo reactions typical of alcohols, such as oxidation to form the corresponding ketone (1-penten-3-one), as well as reactions characteristic of alkenes, like addition reactions across the double bond. ontosight.ainih.gov Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₀O nist.gov |

| Molecular Weight | 86.13 g/mol nist.gov |

| CAS Number | 616-25-1 nist.gov |

| Appearance | Colorless to pale yellow liquid chemicalbook.comthermofisher.com |

| Boiling Point | 114-115 °C sigmaaldrich.com |

| Density | 0.839 g/mL at 25°C echemi.com |

| Refractive Index | n20/D 1.424 sigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in alcohol echemi.comulprospector.com |

This table is interactive. Click on the headers to sort the data.

Significance in Natural Products and Biogenic Volatile Organic Compounds (BVOCs)

This compound is a naturally occurring molecule found in a diverse array of organisms. chemicalbook.comulprospector.com It has been identified as a volatile constituent in numerous plants and food products. chemicalbook.comguidechem.com Its presence contributes to the characteristic flavor and aroma profiles of these sources. chemicalbook.comthegoodscentscompany.com

In the field of atmospheric and environmental science, this compound is recognized as a Biogenic Volatile Organic Compound (BVOC). researchgate.netcopernicus.org More specifically, it is categorized as a Green Leaf Volatile (GLV), which is a subgroup of BVOCs emitted by plants, particularly in response to mechanical damage, herbivory, or abiotic stress such as freezing and thawing. nih.govresearchgate.netresearchgate.net Studies have shown that wounding induces the emission of this compound in plants like Arabidopsis, which favors its formation over other related compounds. nih.gov Research has linked the biochemical origin of this compound to the lipoxygenase (LOX) pathway, where it is formed from the enzymatic cleavage of fatty acids like alpha-linolenic acid. nih.gov As a BVOC, this compound is released into the atmosphere where it participates in photochemical reactions with oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3), influencing atmospheric chemistry. researchgate.netresearchgate.netresearchgate.net

Table 2: Documented Natural Sources of this compound

| Source Category | Specific Examples |

|---|---|

| Fruits | Banana, Orange, Raspberries, Kiwi, Watermelon, Star Fruit chemicalbook.comwikidata.org |

| Vegetables | Asparagus, Shallot, Tomato, Kohlrabi, Endive foodb.cachemicalbook.comwikidata.org |

| Legumes | Soya (Glycine max), Mung Bean chemicalbook.com |

| Plants & Teas | Black and Green Tea (Camellia sinensis), Alfalfa (Medicago sativa), Cotton chemicalbook.comwikidata.orgnih.gov |

| Other Foods | Crispbread, Smoked Fatty Fish, Scallops, Roasted Peanuts chemicalbook.comguidechem.com |

This table is interactive. You can filter the data by entering a keyword in the search box.

Overview of Research Trajectories and Current Gaps

Initial academic interest in this compound centered on its role as a flavor and fragrance component, identifying its presence in various foods and its sensory characteristics. chemicalbook.comfemaflavor.org However, research has significantly evolved, establishing the compound as an important Biogenic Volatile Organic Compound (BVOC) with implications for atmospheric chemistry. mdpi.com

Another significant area of research is its biosynthesis in plants. nih.govnih.gov Studies have elucidated its origin from the lipoxygenase (LOX) pathway, particularly in response to plant stress, positioning it as a key signaling molecule in plant defense mechanisms. nih.govnih.govoup.com

Despite this progress, several research gaps remain. While the primary atmospheric reactions are being characterized, the complete derivatization pathways and the specific signaling functions of this compound and its metabolites in plant-insect or plant-pathogen interactions are not fully understood. nih.gov The potential for this compound to serve as a biomarker for the consumption of certain foods is recognized but remains largely unexplored. foodb.ca Furthermore, refining the understanding of its contribution to SOA formation under various atmospheric conditions continues to be an active area of investigation. researchgate.netresearchgate.net

Table 3: Selected Research Findings on this compound

| Year | Research Focus | Key Finding |

|---|---|---|

| 2001 | Biosynthesis | Linked enzymatic formation of this compound to the lipoxygenase (LOX) pathway in soybean leaves. nih.gov |

| 2001 | Atmospheric Chemistry | First determination of rate coefficients for the reaction of OH with this compound. capes.gov.br |

| 2010 | Atmospheric Degradation | Investigated gas-phase ozonolysis, identifying products and secondary organic aerosol (SOA) formation. researchgate.net |

| 2010 | Stereochemistry | Theoretical studies modeled the atmospheric reaction of the R-enantiomer with Cl atoms. researchgate.net |

| 2019 | Analytical Chemistry | A new NMR spectroscopy method was demonstrated for the direct chiral analysis of this compound enantiomers. kaist.ac.kr |

| 2021 | Plant Biology | Showed that Arabidopsis favors the formation of this compound upon wounding compared to other C5 volatiles. nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereochemical Considerations and Enantiomeric Forms

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the molecule is not superimposable on its mirror image. Consequently, this compound exists as a pair of enantiomers: (R)-1-penten-3-ol and (S)-1-penten-3-ol. researchgate.net

The specific enantiomeric form can be significant in biological systems. For instance, the (R)-enantiomer has been specifically identified as a natural product in alfalfa (Medicago sativa). nih.gov The synthesis and separation of these enantiomers are of academic interest for studying their distinct biological activities and for use as chiral building blocks. nih.gov The enzymatic desaturation of 3-pentanol (B84944) by the oxygenase MdpJ has been shown to produce this compound, highlighting a potential route for stereoselective synthesis. nih.gov

The analytical differentiation of these enantiomers has presented challenges. Traditional chromatographic methods like HPLC and GC have proven difficult for direct analysis, often requiring the molecule to be chemically modified (derivatized) prior to analysis. kaist.ac.kr However, recent advancements in NMR spectroscopy, utilizing chiral solvating agents, have enabled the direct, rapid, and efficient analysis of the enantiomeric purity of this compound. kaist.ac.kr This technique has proven useful for monitoring the progress of kinetic resolutions, such as the Sharpless epoxidation, to produce enantiomerically enriched this compound. kaist.ac.kr In theoretical atmospheric chemistry studies, researchers may focus on a single enantiomer (e.g., R-1-penten-3-ol) for modeling reaction mechanisms, as the enantiomers are chemically identical in their reactions with non-chiral atmospheric species. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-propanediol |

| This compound |

| 1-penten-3-one |

| 2-Butanol |

| 2-hydroxybutanal |

| 2-Propanol |

| 3-buten-2-ol (B146109) |

| 3-methyl-2-butanol |

| 3-methyl-3-buten-2-ol |

| 3-pentanol |

| Acetaldehyde (B116499) |

| alpha-Linolenic acid |

| Formaldehyde (B43269) |

| Glycolaldehyde (B1209225) |

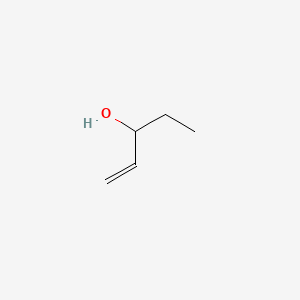

Structure

3D Structure

Propriétés

IUPAC Name |

pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVMXWZXFBOANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862293 | |

| Record name | 1-Penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour | |

| Record name | 1-Penten-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Penten-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Penten-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |

| Record name | 1-Penten-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Penten-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831-0.837 | |

| Record name | 1-Penten-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

9.68 [mmHg] | |

| Record name | 1-Penten-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-25-1 | |

| Record name | 1-Penten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYU6Q1758M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Penten-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1 Penten 3 Ol and Its Derivatives

Organometallic Catalysis in Carbon-Carbon Double Bond Formation

The synthesis of 1-penten-3-ol and its derivatives can be achieved through various organometallic catalytic processes that facilitate the formation of carbon-carbon double bonds. One notable method involves the Heck reaction, where allylic alcohols like this compound react with aryl iodides in the presence of a palladium catalyst. researchgate.net This reaction can lead to the formation of saturated aryl ketones in a single step. researchgate.net Palladium catalysts, particularly those immobilized on functionalized polysiloxane microspheres, have proven effective for the Heck coupling of substrates like 3-buten-2-ol (B146109) with iodobenzene, yielding aryl ketones with high efficiency. researchgate.net

Furthermore, ruthenium vinyl carbene complexes can react with compounds like 3-methyl-1-penten-4-yn-3-ol (B105895) to form a ten-membered η2-olefin coordinated ruthenacycle, highlighting the role of organometallic intermediates in complex molecular construction. The synthesis of derivatives such as this compound, 4,4-dimethyl-1-(3,4,5-trimethoxyphenyl)- may also involve organometallic catalysis to form the crucial carbon-carbon double bond. ontosight.ai

Condensation Reactions in Alkenol Synthesis

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds, essential for constructing alkenols. orgosolver.comnumberanalytics.com The aldol (B89426) condensation, for instance, involves the reaction of an enol or enolate with a carbonyl compound to produce a β-hydroxy aldehyde or ketone. orgosolver.comlibretexts.org This intermediate can then be dehydrated to form a conjugated enone. libretexts.orglibretexts.org This process is a powerful tool for creating complex molecules from simpler precursors. numberanalytics.com

Different types of condensation reactions exist, each with specific applications. The Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.org The Knoevenagel condensation, on the other hand, occurs between a carbon acid compound and an aldehyde, yielding α,β-unsaturated compounds. organic-chemistry.org These reactions are pivotal in the synthesis of various organic molecules, including those with alkenol structures. ontosight.aiorgosolver.com For example, the synthesis of a derivative like this compound, 4,4-dimethyl-1-(3,4,5-trimethoxyphenyl)- could potentially utilize condensation reactions. ontosight.ai

Grignard Reagent Applications in this compound Derivatization

Grignard reagents (RMgX) are highly versatile organomagnesium halides crucial for forming new carbon-carbon bonds in organic synthesis. ebsco.comsigmaaldrich.com They are prepared by reacting an organic halide with magnesium metal, typically in an ether-based solvent. ebsco.comsigmaaldrich.com

A primary application of Grignard reagents is their reaction with carbonyl compounds. ebsco.com When a Grignard reagent is added to an aldehyde or a ketone, it results in the formation of a secondary or tertiary alcohol, respectively, after an acidic workup. masterorganicchemistry.comadichemistry.com Specifically, reaction with formaldehyde (B43269) yields a primary alcohol. ebsco.comadichemistry.com Grignard reagents can also react with esters, adding to the carbonyl group twice to produce a tertiary alcohol. masterorganicchemistry.com Furthermore, they react with carbon dioxide to form carboxylic acids and with nitriles to generate ketones. masterorganicchemistry.comadichemistry.com The reaction with epoxides (oxiranes) leads to the formation of alcohols, with the Grignard reagent typically adding to the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comadichemistry.com

These reactions are fundamental for the derivatization of molecules like this compound, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. It is important to conduct these reactions under anhydrous conditions, as Grignard reagents react vigorously with water. ebsco.com

Alkylation Reactions for Structural Modifications

Alkylation reactions are a cornerstone of organic synthesis, enabling the introduction of alkyl groups onto a molecule and thus facilitating structural modifications. In the context of this compound and its derivatives, alkylation can be used to alter the carbon skeleton and introduce new functional groups.

One significant application of alkylation is in Friedel-Crafts reactions, which involve the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst. nih.gov This method can be applied to synthesize complex structures, as demonstrated by the alkylation of 4-methylanisole (B47524) with 5-iodo-1-pentene (B1588580) as a step in the synthesis of cacalol. nih.gov

Metallocene polymerization catalysts, such as zirconocene (B1252598) and hafnocene dichlorides, undergo alkylation by reacting with trimethylaluminum. researchgate.net This process is a key activation step in olefin polymerization. researchgate.net Furthermore, cobalt-mediated alkylation of silyloxy furans has been shown to produce alkylated heterocycles in good yields, demonstrating the utility of organometallic complexes in facilitating alkylation. clockss.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful technique for creating chiral centers through the enantioselective addition of nucleophiles to allylic substrates. acs.org

Selective Hydrogenation Strategies for Unsaturated Alcohols

Selective hydrogenation is a critical process in fine chemical manufacturing, allowing for the reduction of specific functional groups within a molecule while leaving others intact. beilstein-journals.orgunl.edu.ar For unsaturated alcohols like this compound, the primary challenge is to selectively hydrogenate the carbon-carbon double bond without affecting the hydroxyl group, or vice versa. unl.edu.ar

The choice of catalyst and reaction conditions plays a pivotal role in determining the selectivity of the hydrogenation process. rsc.org Heterogeneous catalysts, particularly those based on palladium, are widely used for the partial hydrogenation of alkynes to alkenes. beilstein-journals.org For instance, dendrimer-encapsulated palladium nanoparticles have been shown to be size-selective catalysts for the hydrogenation of olefins. utexas.eduscispace.com These catalysts can differentiate between substrates of different sizes, such as allyl alcohol and 3-methyl-1-penten-3-ol. utexas.edu

The selective hydrogenation of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols is of significant industrial importance. unl.edu.ar This can be achieved using various catalytic systems, including those based on non-noble metals like copper, nickel, or cobalt. unl.edu.ar Conversely, catalysts can be designed to selectively hydrogenate the C=C bond while preserving the C=O group. unl.edu.ar Ruthenium-tin catalysts supported on alumina (B75360) have shown promise in the selective hydrogenation of the carbonyl group in fatty acid methyl esters, yielding unsaturated fatty alcohols. unal.edu.co

Partial Hydrogenation of Functionalized Alkynes to Alkenes

The partial hydrogenation of alkynes to alkenes is a well-established and highly important synthetic method for producing fine chemicals, pharmaceuticals, and agrochemicals. beilstein-journals.orgthieme-connect.de The primary goal is to achieve high selectivity for the alkene product, avoiding over-hydrogenation to the corresponding alkane. jcsp.org.pk When dealing with internal alkynes, stereoselectivity to form either the cis-(Z) or trans-(E) alkene is also a key consideration. beilstein-journals.org

A widely used method for the selective synthesis of cis-alkenes is the use of Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606). jcsp.org.pkmasterorganicchemistry.com This catalyst deactivates the palladium surface, making it less reactive and thus preventing the further reduction of the alkene to an alkane. masterorganicchemistry.com Other catalyst systems, such as palladium on barium sulfate (B86663) with quinoline or nickel boride (P-1 and P-2 nickel), also exhibit high selectivity for the formation of cis-alkenes. thieme-connect.demasterorganicchemistry.com

The development of new and more environmentally friendly catalysts is an active area of research. beilstein-journals.org For example, a nano-composite catalyst of palladium on silica (B1680970) MCM-41/Metformin has been developed for the selective hydrogenation of alkynes to (Z)-alkenes under mild conditions. jcsp.org.pk These advanced catalytic systems offer high yields and selectivities, providing efficient routes to functionalized alkenes from alkyne precursors.

Biosynthetic Pathways and Enzymatic Mechanisms

This compound is a type of five-carbon volatile compound, often referred to as a pentyl leaf volatile (PLV), which can be produced by plants. nih.gov These compounds are part of the lipoxygenase (LOX) pathway, a major biosynthetic route for a variety of signaling molecules and defense compounds in plants. nih.govusp.br The LOX pathway is initiated by the enzyme lipoxygenase, which acts on fatty acids. usp.br

In plants, the production of volatiles, including this compound, is often induced by biotic stresses such as herbivory. usp.br Key enzymes in these pathways, such as lipoxygenase and hydroperoxide lyase (HPL), are often upregulated in response to insect feeding. usp.br (2Z)-Pentenol and this compound can be further metabolized by alcohol dehydrogenases (ADHs) to form aldehydes or ketones, respectively. nih.gov For example, this compound can be converted to 1-penten-3-one. nih.gov

The study of these biosynthetic pathways is crucial for understanding plant defense mechanisms and for identifying potential targets for metabolic engineering. The identification of quantitative trait loci (QTLs) associated with the production of specific volatiles can help to elucidate the genetic basis of their synthesis. oup.com Furthermore, understanding the enzymatic mechanisms involved in the dimerization of secondary metabolites can provide insights into the biosynthesis of complex natural products. rsc.org

Interactive Data Table: Catalytic Isomerization of Allylic Alcohols

The following table summarizes the results of the isomerization of various allylic alcohols to their corresponding ketones using Ruthenium (cis-1) and Osmium (trans-2) catalysts. The conversion percentage and the time taken for the reaction are presented.

| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Time |

| 3-Buten-2-ol (AL-22) | Ru cis-1 | 70 | 94 | 10 min |

| 3-Buten-2-ol (AL-22) | Os trans-2 | 120 | 78 | 1 h |

| This compound (AL-23) | Ru cis-1 | 70 | 93 | 30 min |

| This compound (AL-23) | Os trans-2 | 120 | 90 | 30 min |

| 1-Hepten-3-ol (AL-24) | Ru cis-1 | 70 | 94 | 30 min |

| 1-Hepten-3-ol (AL-24) | Os trans-2 | 120 | 85 | 1 h |

| 1-Phenyl-2-propen-1-ol (AL-25) | Ru cis-1 | 120 | 93 | 2 h |

| 1-Phenyl-2-propen-1-ol (AL-25) | Os trans-2 | 120 | 62 | 3 h |

| Data sourced from a study on the isomerization of allylic alcohols catalyzed by Ruthenium and Osmium complexes. uniud.it |

Lipoxygenase (LOX)-Mediated Cleavage of Hydroperoxides

The biosynthesis of C5 volatiles like this compound in plants is intricately linked to the lipoxygenase (LOX) pathway. LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, to form hydroperoxides. pnas.org Specifically, 13-lipoxygenases (13-LOXs) are crucial in generating 13-hydroperoxides, which are the precursors for C5 and C6 volatile compounds. nih.govoup.com

The formation of this compound occurs through a secondary reaction of LOX on the 13-hydroperoxides. frontiersin.org This process involves the generation of a radical, which then undergoes spontaneous β-scission to form a pentene allylic radical. This radical rapidly leads to the formation of isomers, including this compound and (2Z)-pentenol. frontiersin.org Research on tomato has identified that the 13-LOX, TomloxC, is essential for the synthesis of C5 flavor volatiles, including this compound. nih.govoup.com Interestingly, the synthesis of these C5 compounds is independent of hydroperoxide lyase (HPL), an enzyme that typically cleaves hydroperoxides to form C6 aldehydes. In fact, the knockdown of HPL has been shown to significantly increase the synthesis of C5 volatiles. nih.govoup.com This suggests that when HPL activity is diminished, the LOX pathway is redirected towards the production of C5 compounds from 13-fatty acid hydroperoxides. pnas.org

In soybean preparations, under anaerobic conditions and in the presence of a polyunsaturated fatty acid, lipoxygenase isoenzymes convert 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid into this compound, 2(Z)-penten-1-ol, and 13-oxo-9(Z),11(E)-tridecadienoic acid. acs.org

Table 1: Products of LOX-Mediated Cleavage of 13-Fatty Acid Hydroperoxides

| Precursor | Enzyme | Key Products |

| 13-Hydroperoxides of Linoleic and Linolenic Acids | Lipoxygenase (LOX) | This compound, (Z)-2-Pentenal, Ethyl vinyl ketone pnas.org |

| 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid | Soybean Lipoxygenase Isoenzymes | This compound, 2(Z)-penten-1-ol, 13-oxo-9(Z),11(E)-tridecadienoic acid acs.org |

Alcohol Dehydrogenase (ADH) Activity in Metabolite Interconversion

Alcohol dehydrogenases (ADHs) are enzymes that play a crucial role in the interconversion of alcohols and their corresponding aldehydes or ketones. In the context of this compound, ADH activity is significant for its metabolism into other volatile compounds. frontiersin.org For instance, this compound can be metabolized into 1-penten-3-one through the action of ADHs. frontiersin.org

Studies on Drosophila melanogaster have investigated the role of ADH in the detoxification of this compound and 1-penten-3-one. nih.gov These studies revealed that flies with ADH activity are more sensitive to this compound compared to ADH-null flies, suggesting that the conversion of this compound to the more toxic 1-penten-3-one is mediated by ADH. nih.gov

In soybean, two distinct isoenzymes of alcohol dehydrogenase have been shown to utilize this compound as a substrate, particularly in the presence of NAD⁺, leading to the formation of ethyl vinyl ketone. acs.org The substrate preference, based on Kₘ values, indicated that these ADH isoenzymes have a higher affinity for other unsaturated alcohols like 2(E)-hexen-1-ol and 2(Z)-penten-1-ol compared to this compound. acs.org

The interconversion of various pentyl leaf volatiles (PLVs) has been observed in maize. When maize was treated with this compound, the emission of 1-penten-3-one, 3-pentanone, and 3-pentanol (B84944) was detected, highlighting the metabolic conversions facilitated by endogenous enzymes like ADHs. frontiersin.org

Table 2: ADH-Mediated Interconversion of this compound and Related Metabolites in Maize

| Exogenous Compound | Detected Metabolites |

| This compound | 1-Penten-3-one, 3-Pentanone, 3-Pentanol frontiersin.org |

| 1-Penten-3-one | 3-Pentanol, 3-Pentanone frontiersin.org |

Chemoenzymatic Synthesis of Optically Active Polymers

The chemoenzymatic approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like optically active polymers. While direct polymerization of this compound is not extensively detailed, the principles of chemoenzymatic synthesis using similar chiral alcohols provide a clear framework.

A common strategy involves the enzymatic resolution of racemic alcohols to obtain enantiomerically pure starting materials, which are then polymerized. For example, lipases, such as those from Pseudomonas cepacia, have been effectively used for the enzymatic acylation of racemic alcohols like 1-phenylethanol (B42297) and its derivatives with divinyladipate. nih.gov This process yields optically active monoacylated products that can serve as polymerizable monomers. nih.gov These monomers can then be subjected to free-radical polymerization to create optically active, biodegradable polymers. nih.gov

This methodology can be conceptually applied to this compound. The chiral center at the C-3 position of this compound makes it a suitable candidate for enzymatic resolution. A lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one. The resulting optically active this compound or its ester derivative could then be used as a monomer in polymerization reactions to synthesize optically active polymers. The presence of the vinyl group in this compound provides a site for polymerization.

The Rieske nonheme mononuclear iron oxygenase MdpJ has shown the ability to catalyze the desaturation of 3-pentanol to produce this compound, suggesting a potential biocatalytic route to this chiral building block. nih.gov Further development of such enzymatic systems could lead to the production of enantiopure this compound for the synthesis of specialized polymers. nih.gov

Spectroscopic and Analytical Characterization for Research Applications

Gas Chromatography (GC) for Purity and Volatile Compound Analysis

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like 1-penten-3-ol. It is widely used to determine the purity of commercial standards and to separate and identify volatile components in complex mixtures. avantorsciences.comvwr.com Commercial suppliers of this compound often specify a minimum purity of 97.0% as determined by GC. avantorsciences.comvwr.com

In environmental and food science research, GC is frequently coupled with other detectors for enhanced analytical power. For instance, in the study of atmospheric chemistry, GC has been used to investigate the products of gas-phase reactions of this compound with ozone. researchgate.net Similarly, GC is employed in the analysis of volatile compounds in food products, such as jujube leaf tea and mixed fruit jams, where this compound has been identified as a significant flavor component. frontiersin.orgnih.govsemanticscholar.org In the analysis of air-dried hairtail, headspace-gas chromatography was utilized to identify changes in volatile compounds, with this compound being one of the many identified volatile organic compounds (VOCs). frontiersin.org

GC-Ion Mobility Spectrometry (GC-IMS) in Metabolomic Profiling

Gas chromatography-ion mobility spectrometry (GC-IMS) has emerged as a powerful tool for the analysis of volatile compounds in complex samples, offering high separation efficiency and rapid detection. semanticscholar.org This technique has been successfully applied in metabolomic studies of various food products.

In the evaluation of mixed fruit jams, GC-IMS analysis revealed that the concentration of this compound, along with other volatile compounds, was significantly higher in mixed jam compared to single-fruit jam. nih.govsemanticscholar.org This suggests its role in the characteristic aroma profile of the mixed product. Similarly, a study on jujube leaf tea utilized GC-IMS to analyze changes in volatile components during processing. frontiersin.org The results indicated that this compound, among other aldehydes and ketones, significantly increased after processing, contributing to the unique aroma of the tea. frontiersin.org These studies highlight the utility of GC-IMS in providing a comprehensive fingerprint of volatile compounds, aiding in the quality control and characterization of food products. nih.govsemanticscholar.org

Mass Spectrometry (MS) and Gas-Phase Ion Energetics

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of compounds, including this compound. The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which serves as a reference for its identification. nist.gov

Gas-phase ion energetics data, which includes ionization energy, provides fundamental information about the molecule's electronic structure. For this compound, the ionization energy has been determined by electron ionization (EI) methods.

| Ionization Energy (eV) | Method | Reference |

| 9.6 | EI | Zwinselman and Harrison, 1984 |

| 9.40 ± 0.05 | EI | Holmes and Lossing, 1983 |

This interactive data table is based on data from the NIST WebBook. nist.gov

In atmospheric chemistry studies, gas chromatography coupled to mass spectrometry (GC-MS) is a common technique for identifying the products of gas-phase reactions. For example, the ozonolysis of this compound was investigated using solid-phase microextraction (SPME) coupled with GC-MS, which allowed for the identification of primary and secondary reaction products. researchgate.net

UV-Visible Spectroscopy for Absorption Cross-Section Measurements

UV-Visible spectroscopy is utilized to measure the gas-phase absorption cross-sections of volatile organic compounds, which is crucial for determining their atmospheric photolysis rates. researchgate.netsigmaaldrich.com The absorption cross-section of this compound has been measured, and it was observed that the absorption is negligible above 290 nm, with cross-section values smaller than 1 × 10⁻²¹ cm² molecule⁻¹. researchgate.net This indicates that direct photolysis is not a significant atmospheric removal process for this compound. researchgate.net

The absorption cross-sections of this compound in the gas phase at 298 K have been reported in the literature. researchgate.net These measurements are essential for atmospheric modeling and understanding the environmental fate of this compound. researchgate.netsigmaaldrich.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy in Gas-Phase Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and for the in-situ monitoring of gas-phase reactions. researchgate.netcopernicus.org In studies of atmospheric chemistry, FTIR is used to identify and quantify the products of reactions involving this compound. For instance, the gas-phase ozonolysis of this compound was investigated in a reactor coupled to an FTIR spectrometer, allowing for the determination of product formation yields. researchgate.net The products were identified by their characteristic infrared absorption bands. researchgate.netresearchgate.net

FTIR has also been employed in kinetic studies of the gas-phase reactions of this compound with chlorine atoms and hydroxyl radicals. copernicus.orgresearchgate.net By monitoring the decay of the reactants and the formation of products over time, rate coefficients for these reactions can be determined. copernicus.orgresearchgate.net The NIST database also provides the gas-phase infrared spectrum of this compound for reference. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. slideshare.netuou.ac.in While specific research articles detailing the comprehensive NMR analysis of this compound are not prevalent in the provided search results, its application is implied as a standard method for confirming the structure of synthesized or isolated compounds. nih.govnih.gov

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. slideshare.netuou.ac.in This information is used to piece together the molecular structure. Publicly available databases provide reference ¹H NMR spectra for this compound, which can be used for comparison and identification. The combination of different NMR experiments, such as 1D and 2D techniques, allows for the unambiguous assignment of all signals and the complete structural characterization of the molecule. nih.gov

Chiral Analysis Techniques for Enantiomeric Purity

The determination of enantiomeric purity for this compound is a critical analytical challenge in asymmetric synthesis and kinetic resolution studies. The molecule's lack of a strong chromophore and the subtle structural differences between its enantiomers make direct analysis difficult. researchgate.netkaist.ac.kr Consequently, various techniques have been developed, ranging from derivatization-based methods to direct spectroscopic analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Conventional chiral GC and HPLC are standard methods for separating enantiomers. However, the direct analysis of this compound on chiral stationary phases is often unsuccessful due to its weak UV absorbance and the minor structural differences between the ethyl and vinyl groups attached to the chiral center. researchgate.netkaist.ac.kr

To overcome these limitations, a common strategy involves chemical derivatization to introduce a chromophore, typically an aromatic group, which enhances detection by UV detectors in HPLC. kaist.ac.krnih.gov A widely used derivatization reaction is benzoylation, where the hydroxyl group of this compound reacts with benzoyl chloride to form the corresponding benzoate (B1203000) ester. sciengine.com This derivative can then be resolved on a chiral column, such as a Chiralcel OD-H, using a mobile phase like n-hexane/ethanol. sciengine.com While effective, this process can be time-consuming, potentially requiring an additional 18 hours for the reaction and subsequent purification via silica (B1680970) gel column chromatography before analysis can be performed. kaist.ac.krnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

A more direct and efficient method for determining the enantiomeric excess (%ee) of this compound involves the use of ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA). researchgate.netkaist.ac.kr This in-situ technique avoids the need for chemical derivatization. researchgate.net

Recent research has demonstrated the efficacy of a Gallium-based anionic metal complex, [Ga-L1]Na, as a chiral solvating agent for differentiating the enantiomers of various alcohols, including the challenging analyte this compound. researchgate.netkaist.ac.krnih.gov In the presence of this CSA, the ¹H NMR signals for the protons of the (R)- and (S)-enantiomers are sufficiently resolved to allow for direct integration and calculation of the enantiomeric ratio. researchgate.netnist.gov This method is rapid, allowing for the determination of enantiomeric purity within minutes. kaist.ac.krnih.gov

This direct NMR analysis has proven valuable for monitoring the progress of asymmetric reactions in real-time. For instance, it has been successfully applied to:

Kinetic Resolution via Sharpless Asymmetric Epoxidation : The enantiomeric excess of the remaining this compound starting material was monitored directly by ¹H NMR, showing an increase from 66% ee after 7 hours to over 99% ee after 14 hours. kaist.ac.krnih.govresearchgate.net

Rh-catalyzed Hydrogenative Desymmetrization : The technique allowed for the simultaneous determination of both the conversion of the starting material (1,4-pentadien-3-ol) and the enantiomeric excess of the this compound product from a single NMR measurement. kaist.ac.krnih.gov

The ability to rapidly assess both conversion and enantioselectivity makes this NMR-based method a powerful tool for optimizing asymmetric syntheses and kinetic resolutions involving this compound. kaist.ac.krnih.gov

Spectroscopic Data Tables

The following tables summarize key spectroscopic data for this compound, which are fundamental for its identification and characterization in a research setting.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data dependent on solvent and instrument frequency. | |||

| ~5.8 | ddd | Not specified | =CH- |

| ~5.1 | m | Not specified | =CH₂ |

| ~4.0 | m | Not specified | -CH(OH)- |

| ~1.8 | s | Not specified | -OH |

| ~1.5 | m | Not specified | -CH₂- |

| ~0.9 | t | Not specified | -CH₃ |

Source: Experimental data available from various databases. foodb.caguidechem.comspectrabase.com

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data dependent on solvent. | |

| ~141.9 | =CH- |

| ~114.5 | =CH₂ |

| ~74.2 | -CH(OH)- |

| ~30.1 | -CH₂- |

| ~9.8 | -CH₃ |

Source: Experimental data available from various databases. foodb.caguidechem.comspectrabase.com

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3360 (broad) | O-H stretch |

| ~3080 | =C-H stretch |

| ~2965, 2930, 2875 | C-H stretch (aliphatic) |

| ~1645 | C=C stretch |

| ~1460 | C-H bend |

| ~990, 920 | =C-H bend (out-of-plane) |

| ~1010 | C-O stretch |

Source: Data compiled from NIST and other spectral databases. thermofisher.comspectrabase.comnist.govchemicalbook.com

Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 86 | ~1.6 | [M]⁺ (Molecular Ion) |

| 71 | ~9.1 | [M - CH₃]⁺ |

| 57 | 100 | [M - C₂H₅]⁺ or [C₄H₉]⁺ (Base Peak) |

| 55 | ~7.1 | [C₄H₇]⁺ |

| 41 | ~64.9 | [C₃H₅]⁺ (Allyl Cation) |

Source: Data compiled from NIST and MassBank. nist.govmassbank.eu

Mechanistic Studies of 1 Penten 3 Ol Reactions

Gas-Phase Reactions with Atmospheric Radicals

The principal removal pathways for 1-penten-3-ol in the troposphere involve reactions with hydroxyl (OH) radicals, ozone (O3), and chlorine (Cl) atoms. researchgate.netnih.govconicet.gov.ar The kinetics and mechanisms of these reactions have been the subject of several laboratory and theoretical investigations.

The reaction with the hydroxyl radical is considered the most significant tropospheric sink for this compound. researchgate.netnih.gov Kinetic studies have been performed over various temperatures to determine the rate coefficients and their temperature dependence, which is often expressed using the Arrhenius equation, k(T) = A * exp(-Ea/RT).

Multiple studies have measured the rate coefficient for the reaction of OH with this compound, showing a negative temperature dependence, which means the reaction rate increases as the temperature decreases. copernicus.orgcopernicus.org For instance, a study using pulsed laser photolysis to produce OH and laser-induced fluorescence to monitor its concentration determined the Arrhenius expression to be k(T) = (6.8 ± 0.7) × 10⁻¹² exp[(690 ± 20)/T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 243–404 K. copernicus.orgcopernicus.org Another investigation, conducted between 263 K and 353 K, yielded a similar expression of (7.7 ± 0.8) x 10⁻¹² exp{(606 ± 30)/T} cm³ molecule⁻¹ s⁻¹. researchgate.netnih.govacs.org An earlier study using a relative rate technique at 298 K reported a rate coefficient of (6.7 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. capes.gov.br The main products identified from this oxidation reaction are glycolaldehyde (B1209225) and formaldehyde (B43269). capes.gov.br

Interactive Table: OH Radical Reaction Kinetics for this compound

| Arrhenius Expression (k(T) = A exp(B/T)) | Temperature Range (K) | k at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| (6.8 ± 0.7) × 10⁻¹² exp[(690 ± 20)/T] | 243–404 | (7.12 ± 0.73) × 10⁻¹¹ | Davis & Burkholder, 2011 copernicus.orgcopernicus.org |

| (7.7 ± 0.8) × 10⁻¹² exp[(606 ± 30)/T] | 263–353 | 6.0 × 10⁻¹¹ | Jiménez et al., 2009 researchgate.netnih.govacs.org |

| N/A | 298 | (6.7 ± 0.9) × 10⁻¹¹ | Orlando et al., 1999 capes.gov.br |

The reaction with ozone is another important atmospheric sink for unsaturated compounds like this compound. researchgate.net The process involves the electrophilic addition of the ozone molecule across the carbon-carbon double bond, which forms a primary ozonide. researchgate.net This unstable intermediate subsequently decomposes into carbonyl compounds and Criegee intermediates. researchgate.net

The rate coefficient for the gas-phase ozonolysis of this compound was determined at 293 ± 2 K using an absolute rate method in atmospheric simulation chambers. researchgate.net

Interactive Table: Ozone Reaction Rate Coefficient for this compound

| Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|

| (1.64 ± 0.15) × 10⁻¹⁷ | 293 ± 2 | O'Dwyer et al., 2010 researchgate.net |

In marine and coastal areas, and even in some polluted inland regions, reactions with chlorine atoms can be a competitive degradation pathway for volatile organic compounds. researchgate.netmdpi.com The reaction of Cl atoms with this compound has been investigated using smog chamber techniques. researchgate.netrsc.org The rate coefficient at 298 K was determined to be (2.35 ± 0.31) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netrsc.org

The major gas-phase products from this reaction have been identified and quantified, providing insight into the degradation mechanism. The primary products, with their molar yields in brackets, are propionaldehyde (B47417) (39 ± 1%) and chloroacetaldehyde (B151913) (33 ± 1%). rsc.orgrsc.org Acetaldehyde (B116499) (8 ± 3%) and 1-penten-3-one (2%) were also identified as minor products. rsc.orgrsc.org The curved yield plots for some products suggest the presence of secondary reactions. rsc.org

However, the H-abstraction channel cannot be entirely dismissed. researchgate.netrsc.org The formation of 1-penten-3-one, albeit in a small yield of about 2%, is evidence of the H-abstraction pathway, specifically from the carbon atom bearing the hydroxyl group. rsc.orgresearchgate.net

Chlorine Atom Reactions and Degradation Pathways

Photolysis and Photodissociation Processes

Photodissociation, or photolysis, is a chemical reaction where a molecule is broken down by absorbing light photons. wikipedia.org For a compound to undergo direct photolysis in the troposphere, it must absorb radiation in the actinic region (wavelengths above 290 nm). Experimental measurements of the gas-phase absorption cross-sections for this compound have shown that its absorption diminishes significantly at these wavelengths, with absorption cross-section values smaller than 1 × 10⁻²¹ cm² molecule⁻¹. researchgate.net Therefore, it is concluded that the direct photolysis of this compound is of minor importance as a tropospheric removal process compared to its reactions with radicals. researchgate.netnih.gov

Theoretical Quantum Chemical Calculations for Reaction Paths and Energetic Profiles

Similarly, the mechanism for the ozonolysis of this compound, proceeding through the formation of an ozonide, has been investigated with theoretical methods. researchgate.net Density Functional Theory (DFT) has also been utilized to study the ground electronic state of the various conformers of this compound and the radicals formed by the addition of a chlorine atom to the double bond. researchgate.netresearchgate.net These computational studies provide a deeper molecular-level understanding of the reaction dynamics that is not always accessible through experiments alone.

Oxidation and Reduction Pathways

The dual presence of a hydroxyl group and a carbon-carbon double bond in this compound allows for a variety of oxidation and reduction reactions. The specific pathway and resulting products are highly dependent on the reagents and conditions employed.

Oxidation:

The oxidation of this compound can target either the alcohol moiety or the alkene.

Atmospheric Oxidation: In atmospheric chemistry, this compound reacts with oxidizing agents like hydroxyl (OH) radicals, ozone (O₃), and chlorine (Cl) atoms. The reaction with OH radicals is a major tropospheric removal process for the compound. acs.org The reaction with chlorine atoms has been studied in detail, showing that the dominant pathway is the addition of Cl to the double bond. rsc.orgresearchgate.net However, H-abstraction from the C-H bonds can also occur. rsc.org This oxidation leads to a mixture of carbonyl compounds. A study identified chloroacetaldehyde, propionaldehyde, and acetaldehyde as major products, with a minor yield of 1-penten-3-one. rsc.orgresearchgate.net

Ozonolysis: The gas-phase reaction of this compound with ozone involves the electrophilic addition of ozone across the double bond to form a primary ozonide. researchgate.net This unstable intermediate cleaves to yield carbonyls and Criegee intermediates, which can further react. researchgate.net

Chemical Oxidation: Oxidation can convert the secondary alcohol group into a ketone, forming 1-penten-3-one. This transformation is a common reaction for secondary alcohols. For instance, soybean preparations can oxidize this compound to ethyl vinyl ketone (1-penten-3-one). acs.org

The table below summarizes the products formed from the oxidation of this compound under different conditions.

| Oxidant | Products Identified | Molar Yield (%) |

| Chlorine (Cl) Atoms | Chloroacetaldehyde | 33 ± 1 |

| Propionaldehyde | 39 ± 1 | |

| Acetaldehyde | 8 ± 3 | |

| 1-Penten-3-one | 2 |

Data sourced from experimental studies on the atmospheric degradation of this compound. rsc.org

Reduction:

Reduction pathways for this compound primarily involve the saturation of the carbon-carbon double bond or the reduction of its corresponding ketone, 1-penten-3-one.

Catalytic Hydrogenation: The double bond of this compound can be reduced to a single bond using catalytic hydrogenation, which would yield 3-pentanol (B84944). This reaction is analogous to the hydrogenation of other alkenes. byjus.com

Enzymatic Reduction: In biological systems, the reverse of the oxidation reaction occurs. The enzyme 1-penten-3-one reductase catalyzes the reduction of the carbonyl group in 1-penten-3-one to a hydroxyl group, resulting in the formation of this compound. ontosight.ai This reaction is significant in the biosynthesis of flavor compounds and in detoxification processes in various organisms. ontosight.ai

Allylic Rearrangements and Isomer Formation

As an allylic alcohol, this compound is susceptible to allylic rearrangements, also known as allylic shifts. This reaction involves the simultaneous migration of the double bond and the hydroxyl group, leading to the formation of an isomeric primary alcohol. wikipedia.orggoogle.com

The rearrangement of this compound (a secondary allylic alcohol) typically yields a mixture of (Z)- and (E)-2-penten-1-ol (primary allylic alcohols). This isomerization is often catalyzed by acids. google.com The mechanism generally proceeds through the formation of a resonance-stabilized allylic carbocation intermediate under conditions that favor an SN1-type pathway. lscollege.ac.in Protonation of the hydroxyl group converts it into a good leaving group (water), which departs to form the carbocation. The subsequent attack by a nucleophile (like water) can occur at either of the two electrophilic carbons of the allyl system, leading to a mixture of the original alcohol and its rearranged isomer. lscollege.ac.inlibretexts.org

Various catalysts can facilitate this transformation. While Brønsted and Lewis acids are commonly used, transition metal complexes involving palladium, rhenium, and iron have also been shown to catalyze the 1,3-transposition of allylic alcohols. thieme-connect.comorganic-chemistry.orgacs.org For example, hot water acting as a mildly acidic catalyst can promote the rearrangement of allylic alcohols. organic-chemistry.org

A related named reaction is the Overman rearrangement, which converts allylic alcohols into allylic amines through the savemyexams.comsavemyexams.com-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org This demonstrates the utility of the allylic alcohol structure in forming other functionalized isomers.

The table below illustrates the typical isomerization of a penten-3-ol structure.

| Starting Material | Catalyst/Conditions | Isomeric Products |

| This compound | Acid Catalysis (e.g., H₂SO₄) | (Z)-2-Penten-1-ol |

| (E)-2-Penten-1-ol |

This table represents a generalized acid-catalyzed rearrangement pathway for this compound based on known principles of allylic shifts. google.com

Nucleophilic Substitution and Electrophilic Addition

The reactivity of this compound is characterized by the interplay between its alcohol and alkene functional groups.

Nucleophilic Substitution:

Direct nucleophilic substitution at the carbon bearing the hydroxyl group is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved under acidic conditions, where the hydroxyl group is protonated to form an oxonium ion, which can then depart as a water molecule. libretexts.orgthieme-connect.com

The reaction can proceed via an SN1 or SN2 mechanism. For a secondary allylic alcohol like this compound, the SN1 pathway is common due to the formation of a resonance-stabilized allylic carbocation intermediate. lscollege.ac.inlibretexts.org Once the carbocation is formed, a nucleophile can attack, leading to the substitution product. This process often competes with allylic rearrangement (SN1' reaction), resulting in a mixture of products. lscollege.ac.inresearchgate.net

Direct substitution of allylic alcohols is considered a "green" chemical method because the only byproduct is water. thieme-connect.comsioc-journal.cn Various nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based species, can be used in these reactions, often promoted by Lewis or Brønsted acids. researchgate.netsioc-journal.cn

Electrophilic Addition:

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.comchemistrystudent.com In an electrophilic addition reaction, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.org This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.orglumenlearning.com

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. The reaction generally follows Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the more stable carbocation intermediate. savemyexams.comlumenlearning.com The presence of the hydroxyl group can influence the reaction's outcome through electronic effects or by participating in the reaction.

A prominent example is the reaction with hydrogen halides (H-X). The H⁺ acts as the electrophile, adding to the C1 carbon to form a secondary carbocation at the C2 position. The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.orglumenlearning.com

The table below outlines the key steps in the electrophilic addition of a hydrogen halide (HX) to this compound.

| Step | Description | Intermediate/Product |

| 1. Electrophilic Attack | The π-electrons of the C=C double bond attack the electrophilic hydrogen of HX. The H adds to C1, forming a secondary carbocation at C2. | Carbocation intermediate |

| 2. Nucleophilic Attack | The halide ion (X⁻) attacks the positively charged C2 carbon. | 2-Halo-3-pentanol |

This table describes the general mechanism for electrophilic addition to an alkene. libretexts.org

Environmental Fate and Atmospheric Chemistry of 1 Penten 3 Ol

Tropospheric Removal Mechanisms

Once emitted into the troposphere, 1-penten-3-ol is primarily removed through gas-phase reactions with key atmospheric oxidants. The most significant of these is the reaction with the hydroxyl radical (OH), which is considered the main tropospheric sink for this compound. acs.orgresearchgate.net However, reactions with ozone (O₃) and the nitrate (B79036) radical (NO₃) also contribute to its degradation. researchgate.netnih.gov Photolysis, the breakdown of compounds by sunlight, is considered to be of minor importance in the removal of this compound. acs.orgresearchgate.net

The rate of these reactions determines the atmospheric lifetime of this compound. The reaction with OH radicals has been studied as a function of temperature, yielding an Arrhenius expression that allows for the calculation of the rate coefficient at different temperatures. acs.orgcopernicus.org Specifically, the expression is given as k(T) = (6.8 ± 0.7) × 10⁻¹² exp[(690 ± 20)/T] cm³ molecule⁻¹ s⁻¹. copernicus.org At a standard temperature of 298 K, the rate coefficient for the reaction with OH radicals is approximately 7.12 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org For the reaction with ozone, a rate coefficient of (1.64 ± 0.15) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ was determined at 293±2 K. researchgate.net

In the aqueous phase of the troposphere, such as in cloud and rain water, this compound can also be removed by reacting with radicals. nih.gov The rate constants for these aqueous-phase reactions at 298 K have been determined for the hydroxyl radical (•OH), the sulfate (B86663) radical (SO₄•⁻), and the nitrate radical (NO₃•). nih.gov

| Oxidant | Phase | Rate Constant (at ~298 K) | Reference |

| OH Radical | Gas | 7.12 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | copernicus.org |

| Ozone (O₃) | Gas | 1.64 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| NO₃ Radical | Gas | 2.1 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| OH Radical | Aqueous | (6.3 ± 0.1) x 10⁹ L mol⁻¹ s⁻¹ | nih.gov |

| SO₄•⁻ Radical | Aqueous | (9.4 ± 1.0) x 10⁸ L mol⁻¹ s⁻¹ | nih.gov |

| NO₃• Radical | Aqueous | (1.5 ± 0.15) x 10⁸ L mol⁻¹ s⁻¹ | nih.gov |

Table 1: Experimentally determined rate constants for the primary tropospheric removal reactions of this compound.

Competition with Ozone and Nitrate Radicals

While the reaction with the OH radical is the dominant daytime removal process for this compound, reactions with ozone (O₃) and the nitrate radical (NO₃) represent competitive degradation pathways. acs.orgresearchgate.net The significance of each pathway is dependent on the atmospheric concentrations of these oxidants, which vary with time of day, location, and pollution levels.

The nitrate radical is photochemically unstable and its concentration is negligible during the day. However, at night, in the absence of sunlight, NO₃ concentrations can build up, making it an important nocturnal oxidant for certain VOCs. The reaction of this compound with NO₃ can therefore be a significant removal channel after sunset.

Secondary Organic Aerosol (SOA) Formation from Ozonolysis

The gas-phase reactions of unsaturated VOCs like this compound are crucial as they can lead to the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. researchgate.net The ozonolysis of this compound has been identified as a pathway for SOA formation. researchgate.netdntb.gov.ua

During the reaction of ozone with the carbon-carbon double bond in this compound, lower volatility products are formed. These products can nucleate to form new particles or condense onto existing aerosol particles, contributing to the total SOA mass. Experimental studies have observed the formation of particles during the ozonolysis of this compound in simulation chambers. researchgate.net One study reported an SOA mass yield of approximately 1.5% from this reaction. dntb.gov.ua The major products identified from the gas-phase ozonolysis of this compound are formaldehyde (B43269) and 2-oxobutanal. researchgate.net While some research indicates that this compound has limited reactivity with ozone and may not produce significant SOA copernicus.org, other studies confirm its role in new particle formation. researchgate.net

Atmospheric Lifetimes and Degradation Modeling

The atmospheric lifetime of this compound is a measure of its persistence in the atmosphere and is determined by its removal rates. It is calculated based on the rate coefficients of its reactions with the main atmospheric oxidants and the average concentrations of these oxidants. mdpi.comcopernicus.org

Based on the reaction rate constants, the atmospheric lifetime of this compound can be estimated for each removal process:

Reaction with OH radicals: With a typical global average daytime concentration of OH radicals, the lifetime of this compound is on the order of a few hours, highlighting this as its primary and most rapid degradation pathway. acs.orgcopernicus.org

Reaction with O₃: Considering a typical 24-hour average ozone concentration, the atmospheric lifetime with respect to ozonolysis is significantly longer, on the order of several days. researchgate.net

Reaction with NO₃ radicals: The lifetime with respect to the nocturnal reaction with nitrate radicals is typically intermediate between that of the OH and O₃ reactions, often calculated to be several hours. researchgate.net

| Oxidant | Typical Atmospheric Concentration | Calculated Lifetime of this compound | Reference |

| OH Radical | 2 x 10⁶ molecules cm⁻³ (12-hr daytime average) | ~3.9 hours | researchgate.net |

| Ozone (O₃) | 7 x 10¹¹ molecules cm⁻³ (24-hr average) | ~4.2 days | researchgate.net |

| Nitrate Radical (NO₃) | 2.5 x 10⁸ molecules cm⁻³ (12-hr nighttime average) | ~5.3 hours | researchgate.net |

Table 2: Calculated atmospheric lifetimes of this compound with respect to its main gas-phase oxidants.

Degradation modeling, often using quantitative structure-activity relationships (QSARs), helps predict the reaction rates and atmospheric persistence of compounds for which experimental data is scarce. oup.com These models use the chemical structure of a compound to estimate its reactivity, providing valuable data for comprehensive atmospheric models. oup.comrsc.org

Bio-Aerosol Interactions

This compound is a biogenic volatile organic compound (BVOC), a class of compounds that are significant precursors to secondary organic aerosols (SOA). tropos.demdpi.com The oxidation of BVOCs like this compound by OH, O₃, and NO₃ radicals leads to the formation of less volatile products. tropos.de These products can then undergo gas-to-particle conversion, either by forming new particles (nucleation) or by condensing onto pre-existing aerosol particles. copernicus.org

These pre-existing particles can include primary bio-aerosols, which are directly emitted from the biosphere and include entities like pollen, fungal spores, and plant debris. tropos.de Therefore, the secondary organic aerosol material derived from the atmospheric degradation of this compound can interact with and contribute to the mass and chemical complexity of the total bio-aerosol population. This interaction is a key component of the feedback loop between the biosphere and the atmosphere, influencing cloud formation, radiative balance, and air quality. tropos.de

Impact of Environmental Stress on Emission

The emission of this compound from plants is strongly linked to environmental stress. It is classified as a "stressed-induced compound" or a "green leaf volatile" (GLV), which are released when a plant experiences physical damage or adverse environmental conditions. acs.orgresearchgate.netresearchgate.net

Various stressors have been shown to trigger or enhance the emission of this compound and other GLVs:

Mechanical Wounding: Cutting or injury to leaves is a primary trigger for GLV release. researchgate.net

Heat Stress: Studies on Brassica nigra have demonstrated that while long-term moderate heat has a minor effect, exposure to higher temperatures (40°C and 44°C) strongly enhances the emission of lipoxygenase (LOX) pathway compounds, with plants beginning to release this compound. nih.govemu.ee

Freeze-Thaw Cycles: Damage from freezing and subsequent thawing is another significant trigger for the emission of this compound. researchgate.netfrontiersin.org

Biotic Stress: Pathogen attacks can also induce the release of these defensive compounds. nih.govresearchgate.net

Pollutant Exposure: Exposure to high concentrations of pollutants like ozone can also act as a stressor and lead to increased emissions. nih.govresearchgate.net

This stress-induced emission profile means that atmospheric concentrations of this compound can be highly variable, with significant pulses expected in areas affected by events such as harvesting, insect outbreaks, or extreme weather events. nih.gov

Biological Activities and Biotechnological Applications

Role in Plant Volatile Emissions and Signaling

1-Penten-3-ol is classified as a pentyl leaf volatile (PLV), a five-carbon compound that belongs to a group of oxylipins derived from the lipoxygenase (LOX) pathway in plants. chemrj.orgresearchgate.net These volatile organic compounds (VOCs) are emitted by numerous plant species in response to a wide array of biotic and abiotic stresses, such as mechanical wounding and herbivore attacks. chemrj.orgresearchgate.netnih.gov The emission of this compound is a key component of the plant's defense signaling system. For instance, studies on Arabidopsis have shown that it favors the formation of this compound and its derivatives in response to wounding. chemrj.org Similarly, it is a dominant volatile organic compound emitted from tall wheatgrass after harvesting, indicating its significant role in plant responses to mechanical damage. nih.gov These emissions can act as signals to other parts of the plant or to neighboring plants, priming them for defense. nih.gov

Within the plant, pentyl leaf volatiles undergo a series of metabolic conversions. There is evidence of a bi-directional interconversion between PLV aldehydes and alcohols, a process crucial for modulating the composition of the emitted volatile blend. chemrj.orgresearchgate.net This conversion is often mediated by alcohol dehydrogenases (ADHs). chemrj.orgresearchgate.net

In experiments where maize leaves were treated with this compound, the subsequent emissions included 1-penten-3-one and, to a lesser degree, 3-pentanol (B84944). chemrj.orgresearchgate.net This demonstrates a clear metabolic pathway where the alcohol (this compound) is oxidized to a ketone (1-penten-3-one). chemrj.orgresearchgate.net Conversely, the treatment of plants with other PLV aldehydes, such as pentanal, resulted in the emission of the corresponding alcohol, pentanol, suggesting a reversible reduction-oxidation system is in place. chemrj.org

Table 1: Metabolic Products from this compound Treatment in Maize

| Precursor Compound | Emitted Products |

| This compound | 1-Penten-3-one, 3-Pentanone, 3-Pentanol |

This table summarizes the observed volatile emissions from maize leaves after exposure to exogenous this compound, indicating its metabolic conversion pathways. chemrj.orgresearchgate.net

Another significant metabolic fate for plant volatiles, including PLVs, is their conversion into esters, primarily acetate (B1210297) esters. This process is catalyzed by acetyl-CoA-dependent acetyltransferases. researchgate.netresearchgate.net While the direct acetylation of this compound is not explicitly detailed in the primary research, the mechanism is well-established for other C5 and C6 leaf alcohols. For example, (2Z)-pentenol is readily converted to (2Z)-pentenyl acetate. chemrj.orgresearchgate.net Similarly, C6 alcohols are converted into their corresponding acetates by acetyl-CoA transferases. cymitquimica.com The formation of these volatile esters is a regulated process, suggesting they have specific biological functions, potentially in plant defense or communication. researchgate.net The synthesis of these esters depends on the availability of the alcohol substrate and the activity of the specific transferase enzymes. thegoodscentscompany.com

Interconversion of PLV Aldehydes and Alcohols

Antimicrobial Properties of Halogenated Derivatives